(2R)-2-Isoquinolin-6-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-isoquinolin-6-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWIPHORFQBFQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Isoquinolin-6-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral catalysts or chiral auxiliaries.
Amine Introduction: The amine group is introduced through reductive amination or other amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Isoquinolin-6-ylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Isoquinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2R)-2-Isoquinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Isoquinolin-6-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of (2R)-2-Isoquinolin-6-ylpropan-1-amine and related compounds:
Key Observations:
Core Heterocycle: The target compound and revaprazan share an isoquinoline moiety, but revaprazan incorporates a pyrimidine ring and fluorophenyl group, enhancing its complexity and target specificity (e.g., gastric acid secretion) . Quinoline (in ’s compound) is an isomer of isoquinoline, altering nitrogen positioning and electronic properties, which may influence receptor binding .
Substituents and Physicochemical Properties: The cyclopropane ring in 2-(Quinolin-6-yl)cyclopropan-1-amine introduces ring strain and rigidity, likely increasing lipophilicity compared to the flexible propane chain in the target compound .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing high-purity (2R)-2-Isoquinolin-6-ylpropan-1-amine, and how can enantiomeric purity be validated?
- Methodological Answer : The synthesis of chiral amines like (2R)-2-Isoquinolin-6-ylpropan-1-amine often employs asymmetric catalysis or resolution techniques. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases or amidases) can achieve enantioselectivity . Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® IA column) or circular dichroism (CD) spectroscopy. Absolute configuration is confirmed by X-ray crystallography or comparison with known stereochemical data from PubChem .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of (2R)-2-Isoquinolin-6-ylpropan-1-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the amine backbone and isoquinoline substitution pattern . Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while FT-IR identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers screen for preliminary biological activity of (2R)-2-Isoquinolin-6-ylpropan-1-amine in vitro?
- Methodological Answer : Initial screening involves target-specific assays (e.g., enzyme inhibition for kinases or GPCRs) and cytotoxicity profiling (MTT assay in HEK293 or HepG2 cells). For antimicrobial activity, follow CLSI guidelines using broth microdilution to determine MIC values against Gram-positive/negative strains . Dose-response curves (IC₅₀) and selectivity indices (SI) are calculated to prioritize hits .
Advanced Research Questions
Q. What molecular dynamics (MD) approaches are suitable for studying the interaction between (2R)-2-Isoquinolin-6-ylpropan-1-amine and its putative biological targets?
- Methodological Answer : MD simulations (e.g., GROMACS or AMBER) can model ligand-receptor interactions. First, dock the compound into the target’s active site (AutoDock Vina) using crystallographic data from the PDB. Run simulations for ≥100 ns to analyze binding stability, hydrogen bonding, and hydrophobic interactions. Free energy calculations (MM/PBSA) quantify binding affinity . Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, k𝒹) .
Q. How does stereochemistry at the C2 position influence the pharmacological profile of (2R)-2-Isoquinolin-6-ylpropan-1-amine?
- Methodological Answer : Compare the (2R) enantiomer with its (2S) counterpart in vitro and in vivo. Use chiral separation techniques to isolate enantiomers . Assess differences in target binding (K𝒹 via ITC), metabolic stability (microsomal assays), and toxicity (hERG inhibition). For in vivo studies, administer enantiomers to rodent models and measure pharmacokinetic parameters (Cmax, AUC, t₁/₂) .
Q. What strategies mitigate off-target effects of (2R)-2-Isoquinolin-6-ylpropan-1-amine in neurological studies?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Structural analogs with modified isoquinoline substituents (e.g., electron-withdrawing groups at C6) can enhance selectivity. Use CRISPR-Cas9 to knock out suspected off-target receptors in cell models and reevaluate efficacy . In vivo, employ PET imaging with radiolabeled tracers (¹⁸F or ¹¹C) to monitor brain penetration and target engagement .
Q. How can metabolic pathways of (2R)-2-Isoquinolin-6-ylpropan-1-amine be elucidated to guide lead optimization?
- Methodological Answer : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Identify Phase I oxidation products (e.g., hydroxylation at the propan-1-amine chain) and Phase II conjugates (glucuronidation). Use deuterium labeling to stabilize metabolically labile sites. Adjust the structure—e.g., introduce fluorine at vulnerable positions—to block metabolism and improve bioavailability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC₅₀ values for (2R)-2-Isoquinolin-6-ylpropan-1-amine across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines). Perform meta-analysis with Forest plots to identify outliers. Validate using orthogonal assays (e.g., Western blot for target phosphorylation vs. enzymatic activity) .
Methodological Best Practices
- Stereochemical Integrity : Always confirm enantiopurity during synthesis and storage (chiral HPLC every 6 months) .
- Data Reproducibility : Use PubChem’s standardized descriptors (InChIKey: NEGYEDYHPHMHGK-MRVPVSSYSA-N) for cross-study comparisons .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
